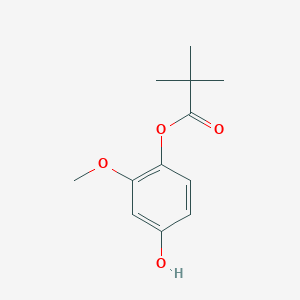
4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate is an organic compound with a molecular structure that includes a phenyl ring substituted with hydroxy and methoxy groups, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate typically involves esterification reactions. One common method is the reaction of 4-hydroxy-2-methoxyphenol with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification processes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Methoxy-2-oxo-phenyl 2,2-dimethylpropanoate.
Reduction: 4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanol.
Substitution: 4-Hydroxy-2-substituted-phenyl 2,2-dimethylpropanoate.
Scientific Research Applications
4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active phenolic compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methoxyphenyl 2-methylpropanoate
- 4-Hydroxy-2-methoxyphenyl 2-ethylpropanoate
- 4-Hydroxy-2-methoxyphenyl 2-isopropylpropanoate
Uniqueness
4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
109060-15-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(4-hydroxy-2-methoxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)11(14)16-9-6-5-8(13)7-10(9)15-4/h5-7,13H,1-4H3 |
InChI Key |
VPTACCVFEQNTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















